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molecular formula C17H24N2O3 B8779547 Tert-butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No. B8779547
M. Wt: 304.4 g/mol
InChI Key: UXNQYRWHHXUIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390910B2

Procedure details

Using General Procedure I Method A, N-(tert-butoxycarbonyl)-L-proline (1.0 g, 4.6 mmol) is coupled to benzylamine (0.55 g, 5.1 mmol) to give 1.2 g (86%) of 2-benzylcarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester, which is submitted to the following step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][CH2:13][C@H:9]1[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:16]([NH2:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][CH2:13][CH:9]1[C:10](=[O:12])[NH:23][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@H](C(=O)O)CCC1
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C(NCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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